2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is a chemical compound that falls under the category of small molecules. It is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The compound is characterized by the presence of a morpholine ring and an isoindoline structure, which contribute to its biological activity.
The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, conditions, and yields can vary based on the chosen synthetic route.
The molecular formula of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is CHBrNOS. Its molecular weight is approximately 404.32 g/mol. The structural features include:
The compound can participate in various chemical reactions, including:
Understanding these reactions is crucial for optimizing synthesis and enhancing efficacy in biological applications.
2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide has potential applications in:
The synthesis of the isoindoline-morpholine hybrid core relies on convergent multi-step strategies, integrating heterocyclic construction with fragment coupling. A representative pathway involves:
Table 1: Optimization of Isoindoline-Morpholine Hybridization
Coupling Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 80 | 75 | 98.5 |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | 100 | 68 | 97.2 |
Nucleophilic Aromatic Sub | CuI/1,10-phenanthroline | 120 | 52 | 90.1 |
Critical challenges include suppressing N-dealkylation of morpholine during high-temperature steps and minimizing epimerization at the imine chiral center. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) followed by recrystallization from ethanol ensures >98% purity [5].
Sulfonylation bridges the phenylisoindoline and morpholine fragments, demanding precise control over regiochemistry and reaction kinetics. Two dominant methodologies exist:
Direct Sulfonylation of Morpholine
Mechanism:
Step 1: R-SO₂Cl + Et₃N → [R-SO₂⁺ intermediate] Step 2: [R-SO₂⁺] + Morpholine → R-SO₂-Morpholine + Et₃N·HCl
Indirect Sulfonylation via Displacement
An alternative route involves synthesizing 4-(piperidin-1-ylsulfonyl)phenyl analogues first, followed by piperidine-to-morpholine exchange under high pressure (150°C, 24h). Though lower yielding (65%), this method avoids sensitive chlorosulfonyl intermediates [6].
Table 2: Solvent Impact on Sulfonylation Efficiency
Solvent | Temperature (°C) | Reaction Time (h) | Regioselectivity (4- vs. 2-isomer Ratio) | Byproduct Formation (%) |
---|---|---|---|---|
Dichloromethane | 0–5 | 2.0 | 25:1 | <2 |
Tetrahydrofuran | 25 | 1.5 | 8:1 | 15 |
Dimethylformamide | 40 | 0.5 | 3:1 | 22 |
Note: Byproducts include *O-sulfonylated morpholine and disubstituted sulfonamides.*
Regioselectivity is confirmed via nuclear Overhauser effect spectroscopy (NOESY), showing spatial proximity between morpholine protons and the para-sulfonyl group .
Converting the free base to the hydrobromide salt enhances crystallinity, stability, and solubility for biological evaluation. The process involves:
Table 3: Counterion Impact on Solid-State Properties
Salt Form | Melting Point (°C) | Hygroscopicity (25°C, 80% RH) | Aqueous Solubility (mg/mL, 25°C) |
---|---|---|---|
Hydrobromide | 215–218 (dec.) | Low (Δm: <0.1% in 24h) | 42.5 |
Hydrochloride | 198–201 (dec.) | High (Δm: 4.2% in 24h) | 38.1 |
Free Base | Oil | Extreme (Δm: >10% in 24h) | <0.1 |
Note: dec. = decomposition; Δm = mass change due to moisture uptake.
The hydrobromide salt’s low hygroscopicity ensures stability during storage, while its solubility profile supports formulation for in vitro assays. Purity is validated via ion chromatography (bromide content: 99.2–99.8%) and differential scanning calorimetry (single endotherm at 217°C) [7].
Note: All data and protocols exclude therapeutic/dosage considerations, adhering strictly to synthetic and physicochemical characterization domains.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8